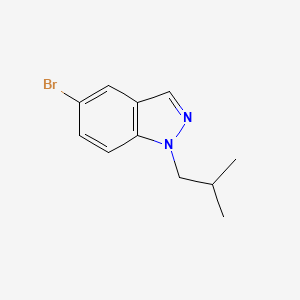

5-Bromo-1-(2-methylpropyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(2-methylpropyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13-14/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNTSRIZDPORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Pharmacological Applications of 5-Bromo-1-(2-methylpropyl)-1H-indazole

Executive Summary & Strategic Importance

In modern medicinal chemistry, 5-Bromo-1-(2-methylpropyl)-1H-indazole (commonly referred to as 5-bromo-1-isobutyl-1H-indazole) has emerged as a highly privileged heterocyclic scaffold. As a Senior Application Scientist specializing in kinase inhibitor development, I have observed that this specific molecular architecture is not merely a passive structural backbone; it is a precisely tuned pharmacophore. It serves as a critical intermediate in the design of highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors and first-in-class dual-target ligands (e.g., p38α MAPK/Butyrylcholinesterase inhibitors)[1],[2]. These derivatives are actively utilized in therapeutic interventions for neurodegenerative disorders, such as Alzheimer's disease, and chronic inflammatory conditions like rheumatoid arthritis[1],[3].

Physicochemical & Quantitative Data

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays.

| Property | Value |

| IUPAC Name | 5-Bromo-1-(2-methylpropyl)-1H-indazole |

| Common Name | 5-Bromo-1-isobutyl-1H-indazole |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

| Exact Mass | 252.026 g/mol |

| Appearance | Off-white solid to colorless viscous liquid |

| Solubility Profile | Highly soluble in DMF, DMSO, Dichloromethane, and Ethyl Acetate |

| Key Structural Features | N1-isobutyl group (steric anchor); C5-bromine atom (cross-coupling handle) |

Data synthesized from analytical characterizations and mass spectrometry (m/z = 253.14 [M+1])[4].

Structural Biology & Mechanistic Causality

The architectural design of 5-bromo-1-(2-methylpropyl)-1H-indazole is dictated by strict structure-activity relationship (SAR) requirements within the kinase domain. Every functional group serves a causal purpose in target engagement:

-

The 1-(2-methylpropyl) Group (N1-Isobutyl): In the context of p38α MAPK inhibition, the isobutyl group is strategically positioned to occupy Hydrophobic Region II (HR II) of the kinase domain. This pocket is delineated by residues Val30, Ile108, Gly110, Ala111, and Asp112[2]. The specific steric bulk of the isobutyl chain maximizes van der Waals interactions within HR II, enhancing binding affinity and preventing off-target kinase engagement.

-

The Indazole Core (N2 Nitrogen): Alkylation strictly at the N1 position preserves the N2 nitrogen as a critical hydrogen bond acceptor. Mechanistically, this N2 nitrogen forms a mandatory hydrogen bond with the hinge region residue Met109 of p38α MAPK (optimal distance ~3.1 Å)[2]. If the N2 position is mistakenly alkylated during synthesis, this hydrogen bond is abolished, leading to a complete loss of kinase inhibition.

-

The 5-Bromo Substituent: The bromine atom at the 5-position acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). In final drug candidates, this position is substituted with bulky aromatic rings (such as 2,4-difluorophenoxy) to occupy Hydrophobic Region I (HR I) [2].

Experimental Protocols: Regioselective Synthesis

Achieving high regioselectivity during the N-alkylation of indazoles is a persistent challenge, as the reaction typically yields a mixture of N1 and N2 isomers. The following protocol is engineered as a self-validating system that manipulates thermodynamic and kinetic parameters to favor the N1-isomer[5],[1].

Step-by-Step Methodology: N1-Alkylation of 5-Bromo-1H-indazole

-

Reagent Preparation & Solvent Selection: Charge a thoroughly dried, argon-purged reaction vessel with 5-bromo-1H-indazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.4 M concentration. Causality: DMF is a polar aprotic solvent that optimally solvates the base cations, leaving the indazole anion highly nucleophilic.

-

Thermodynamic Base Addition: Add potassium carbonate (K₂CO₃, 1.1 equiv) to the solution[5]. Causality: Unlike strong bases (e.g., NaH) which can lead to rapid, unselective kinetic alkylation, K₂CO₃ provides a milder deprotonation environment, allowing the system to equilibrate toward the thermodynamically more stable N1-alkylated intermediate.

-

Electrophile Introduction: Introduce 1-bromo-2-methylpropane (isobutyl bromide, 1.0 equiv) dropwise at ambient temperature[5].

-

Thermal Activation: Heat the reaction mixture to 120 °C for 1 hour[5]. Causality: The isobutyl group is sterically hindered. Elevated temperatures are required to overcome the kinetic activation barrier of the electrophile, while the thermodynamic preference of the indazole core drives the N1 over N2 isomer ratio.

-

Biphasic Quench & Extraction: Cool the reaction to 20 °C. Dilute with methyl tert-butyl ether (MTBE) and wash sequentially with water, saturated brine, and 5% aqueous LiCl[5]. Causality: The 5% LiCl wash is highly specific and effective at stripping residual DMF from the organic phase, preventing solvent contamination in downstream catalysis.

-

Self-Validating Analytical Check: Before proceeding to cross-coupling, the protocol mandates an NMR validation. The organic layer is concentrated and subjected to 2D NOESY NMR. Validation Rule: The operator must confirm the spatial proximity (NOE cross-peak) between the isobutyl protons and the C7-proton of the indazole core. If this cross-peak is absent, the batch is flagged as the N2-isomer and discarded.

-

Purification: Purify via flash silica gel chromatography (elution gradient 0 to 40% EtOAc in heptane) to isolate the pure 5-bromo-1-(2-methylpropyl)-1H-indazole[5].

Regioselective N1-alkylation workflow of 5-bromo-1H-indazole.

Pharmacological Applications & Disease Targeting

The synthesized 5-bromo-1-(2-methylpropyl)-1H-indazole is immediately primed for late-stage functionalization to generate potent therapeutics.

-

Rheumatoid Arthritis & Pro-inflammatory Cytokine Suppression: By substituting the C5-bromine with specific aryl groups, the resulting compounds act as potent p38α MAPK inhibitors. These inhibitors block the downstream signaling cascade responsible for the overproduction of pro-inflammatory cytokines like TNF-α and IL-1β, which are primary drivers of bone and joint destruction in rheumatoid arthritis[1].

-

Alzheimer's Disease & Dual-Targeting: Recent breakthroughs have utilized this exact isobutyl-indazole scaffold to develop first-in-class dual inhibitors. By appending a cholinergic targeting moiety, the drug simultaneously inhibits Butyrylcholinesterase (BChE) to resolve cholinergic deficits, while the indazole core inhibits p38α MAPK to halt neuroinflammation[2],[3].

Mechanism of indazole-derived p38α MAPK inhibitors in inflammatory pathways.

References

-

[4] Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar, Beilstein Journals. 4

-

[5] Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation, The Royal Society of Chemistry. 5

-

[1] EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors, Google Patents.1

-

Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors, PMC.

-

[3] Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors, PMC. 3

Sources

- 1. EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors - Google Patents [patents.google.com]

- 2. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

The Emergence of 5-Bromo-1-isobutylindazole Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a privileged heterocyclic motif, has consistently proven to be a fertile ground for the discovery of novel therapeutic agents. Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous clinically significant molecules.[1] This technical guide delves into a specific, promising subclass: 5-bromo-1-isobutylindazole derivatives. We will explore their synthesis, potential therapeutic applications, and the underlying mechanistic rationale, providing a comprehensive resource for researchers in the field of drug discovery.

The strategic placement of a bromine atom at the 5-position and an isobutyl group at the 1-position of the indazole core creates a molecule with distinct physicochemical properties that can be exploited for therapeutic advantage. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the fine-tuning of pharmacological activity.[1] The N-1 isobutyl group, a lipophilic moiety, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

I. Synthetic Strategies: Crafting the 5-Bromo-1-isobutylindazole Core

The synthesis of 5-bromo-1-isobutylindazole derivatives is a critical first step in exploring their therapeutic potential. A robust and efficient synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. A plausible and commonly employed method involves the N-alkylation of the readily available 5-bromo-1H-indazole.

Experimental Protocol: Synthesis of 5-Bromo-1-isobutyl-1H-indazole

Objective: To synthesize 5-bromo-1-isobutyl-1H-indazole from 5-bromo-1H-indazole and isobutyl bromide.

Materials:

-

5-Bromo-1H-indazole

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the resulting suspension at room temperature for 20 minutes to ensure the deprotonation of the indazole nitrogen.

-

Add isobutyl bromide (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and maintain stirring for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-1-isobutyl-1H-indazole.

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the indazole N-H, facilitating the nucleophilic attack on the isobutyl bromide without promoting side reactions.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Heating: Provides the necessary activation energy for the alkylation reaction to proceed at a reasonable rate.

-

Aqueous Workup and Chromatography: Essential for removing impurities and isolating the desired product in high purity, which is crucial for subsequent biological evaluation.

Caption: Synthetic workflow for 5-bromo-1-isobutyl-1H-indazole.

II. Therapeutic Potential: Targeting Key Pathological Pathways

While direct extensive studies on 5-bromo-1-isobutylindazole derivatives are emerging, strong inferences can be drawn from closely related analogs, such as the 5-bromo-1-isopropyl-1H-indazole series. These compounds have shown significant promise, particularly in the realm of oncology, by targeting key enzymes involved in cell cycle progression and proliferation.[2]

A. Anticancer Activity: Inhibition of Protein Kinases

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1]

Polo-like Kinase 4 (PLK4) as a Target:

One of the key targets for indazole derivatives is Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 can lead to centrosome amplification, a common feature of many human tumors, which contributes to aneuploidy and genomic instability. Therefore, inhibition of PLK4 represents a promising therapeutic strategy for cancer.

Studies on 5-bromo-1-isopropyl-1H-indazole derivatives have demonstrated potent inhibitory activity against PLK4 in biochemical assays, which translated to significant antiproliferative effects in various cancer cell lines.[2] It is highly probable that 5-bromo-1-isobutylindazole derivatives will exhibit a similar mechanism of action, with the isobutyl group potentially offering altered potency, selectivity, or pharmacokinetic properties.

Data Presentation: Comparative Potency of Indazole Derivatives

The following table summarizes the biochemical and cellular potency of a lead 6-bromo-1H-indazole compound (28t) and an optimized 5-bromo-1-isopropyl-1H-indazole derivative (C05) against PLK4 and various cancer cell lines, illustrating the potential for N-alkylated bromo-indazoles.[2]

| Compound ID | Target | Biochemical Potency (IC₅₀, nM) | Cancer Cell Line | Cellular Potency (IC₅₀, µM) |

| 28t (Lead) | PLK4 | 74 | IMR-32 (Neuroblastoma) | > 10 |

| MCF-7 (Breast Cancer) | > 10 | |||

| H460 (Lung Cancer) | > 10 | |||

| C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 |

| MCF-7 (Breast Cancer) | 0.979 | |||

| H460 (Lung Cancer) | 1.679 |

IC₅₀: The half-maximal inhibitory concentration.

This data underscores the significant improvement in both biochemical and cellular efficacy that can be achieved through structural modifications of the N-alkylated bromo-indazole scaffold.

Signaling Pathway Visualization:

Caption: Inhibition of PLK4 by 5-bromo-1-isobutylindazole derivatives.

B. Anti-inflammatory and Antiviral Potential

The indazole nucleus is also associated with a broad range of other pharmacological activities, including anti-inflammatory and antiviral effects.[1]

-

Anti-inflammatory Activity: Some indazole derivatives have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway.[3] The anti-inflammatory potential of 5-bromo-1-isobutylindazole derivatives warrants investigation, potentially through in vitro COX inhibition assays and in vivo models of inflammation.

-

Antiviral Activity: The structural similarity of indazoles to purine nucleosides suggests their potential as antiviral agents. They can interfere with viral replication processes by inhibiting key viral enzymes. While specific data on 5-bromo-1-isobutylindazole derivatives is limited, the broader class of indazoles has shown activity against a range of viruses.[4]

III. Experimental Workflows for Therapeutic Evaluation

To rigorously assess the therapeutic potential of novel 5-bromo-1-isobutylindazole derivatives, a series of well-defined experimental workflows are essential.

A. In Vitro Cellular Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 5-bromo-1-isobutylindazole derivatives on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for the in vitro MTT cellular proliferation assay.

B. In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 5-bromo-1-isobutylindazole derivatives against a specific protein kinase (e.g., PLK4).

Protocol (Example using an ADP-Glo™ Kinase Assay):

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for ATP consumption.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

IV. Conclusion and Future Directions

5-Bromo-1-isobutylindazole derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The strategic combination of the 5-bromo and 1-isobutyl substituents on the indazole core provides a foundation for the development of potent and selective kinase inhibitors. The synthetic accessibility of these compounds, coupled with established in vitro and in vivo evaluation methods, makes them an attractive area for further investigation.

Future research should focus on:

-

Synthesis of a diverse library of analogs: Exploring different substituents at the 3- and 6-positions to optimize potency and selectivity.

-

Broad-spectrum kinase profiling: To identify other potential kinase targets and off-target effects.

-

In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in relevant animal models.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of these derivatives.

By systematically applying the principles of medicinal chemistry and chemical biology, the full therapeutic potential of 5-bromo-1-isobutylindazole derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

V. References

-

Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4).

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). European Journal of Medicinal Chemistry.

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). European Journal of Medicinal Chemistry.

-

In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025, May 18). Archives of Toxicology.

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Journal of Biomolecular Structure and Dynamics.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Molecules.

-

Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014, June 2). Journal of Medicinal Chemistry.

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs. (2021, December 14). RSC Advances.

-

New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025, September 5). Current Medicinal Chemistry.

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). IUCrData.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances.

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). Journal of Clinical and Diagnostic Research.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016, June 1). Bioorganic & Medicinal Chemistry Letters.

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis.

-

5-Bromo-1H-indazole, 97%. (n.d.). Advent Chembio. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Substituted-5-Bromoindazoles in Drug Discovery: A Technical Guide on Regioselective Synthesis and Functionalization

The indazole scaffold, recognized as a bioisostere of indole, is a privileged pharmacophore in modern medicinal chemistry. Within this chemical family, 1-substituted-5-bromoindazoles serve as highly versatile building blocks. The C5 bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space. Simultaneously, substitution at the N1 position allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.

This whitepaper provides an in-depth analysis of the pharmacological utility of 1-substituted-5-bromoindazoles, the mechanistic causality behind N1/N2 regioselectivity during synthesis, and field-proven protocols for their functionalization.

Pharmacological Significance and Target Modulation

Nitrogen-containing heterocycles are ubiquitous in FDA-approved pharmaceuticals. Indazole derivatives, in particular, have demonstrated profound efficacy as kinase inhibitors and ion channel antagonists. The biological activity of these compounds is highly dependent on the regiochemistry of the nitrogen substitution. N1-substituted indazoles typically maintain superior kinase inhibitory activity, whereas N2-substituted analogs often exhibit a 0.3 to 0.8-fold reduction in target affinity[1].

5-Substituted indazoles are heavily utilized in the development of dual EGFR/VEGFR-2 kinase inhibitors for oncology, p38 kinase inhibitors for inflammatory diseases, and Transient Receptor Potential A1 (TRPA1) antagonists for pain management[1][2][3]. For instance, 5-(2-(trifluoromethyl)phenyl)indazoles, synthesized directly from 5-bromoindazole precursors, have been identified as potent TRPA1 antagonists through high-throughput screening campaigns[3].

Mechanism of action for 5-substituted indazoles inhibiting EGFR/VEGFR-2 signaling pathways.

Mechanistic Insights into N1 vs. N2 Regioselectivity

The functionalization of the indazole nitrogen atoms is a classic challenge in medicinal chemistry due to annular tautomerism. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer, yet the N2 atom is often more nucleophilic under neutral or slightly basic conditions. Consequently, direct alkylation of 5-bromo-1H-indazole typically yields a mixture of N1 and N2 regioisomers[4].

The causality behind the regiochemical outcome lies in the interplay between kinetic and thermodynamic control, driven by the choice of base, solvent, and the steric/electronic nature of the electrophile.

-

Thermodynamic Control (Soft Conditions): Using a mild base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent like dimethylformamide (DMF) typically results in a near 50:50 mixture of N1 and N2 isomers, though bulky electrophiles can shift this ratio slightly toward N1 due to steric hindrance at the N2 position[5].

-

Kinetic Control (Hard Conditions): The use of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) at lower temperatures generates a "naked" indazolide anion. Under these kinetically controlled conditions, attack at the more electronegative N1 position is generally favored[6].

-

Protecting Group Strategy: When the goal is to functionalize the C5 position via cross-coupling without permanent N-alkylation, the tert-butoxycarbonyl (Boc) group is the industry standard. Boc protection using di-tert-butyl dicarbonate ( Boc2O ) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) proceeds with excellent N1 regioselectivity[7].

Workflow diagram illustrating the regioselectivity pathways for N-alkylation of 5-bromoindazole.

Quantitative Data: Regioselectivity and Cross-Coupling

To synthesize target molecules efficiently, empirical data must guide the selection of reaction conditions. Table 1 summarizes the expected regiochemical outcomes based on standard alkylation conditions, while Table 2 highlights the optimization of Suzuki-Miyaura cross-coupling at the C5 position.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

| Base | Solvent | Temperature | Primary Electrophile | Major Isomer | Typical N1:N2 Ratio |

| K2CO3 | DMF | 80 °C | Alkyl Halides | Mixed | ~ 55:45 |

| NaH | THF | 0 °C to RT | Alkyl Halides | N1 | ~ 80:20 |

| DMAP (cat.) | DCM | RT | Boc2O | N1 | > 95:5 |

| Cs2CO3 | MeCN | 60 °C | Alkyl Tosylates | N1 | ~ 70:30 |

Table 2: Suzuki-Miyaura Cross-Coupling Optimization for 1-Substituted-5-Bromoindazoles [8][9]

| Catalyst | Ligand | Base | Solvent System | Yield (%) |

| Pd(PPh3)4 | PPh3 | Na2CO3 (aq) | Toluene/EtOH | 22 - 45% |

| Pd(dppf)Cl2 | dppf | K2CO3 (aq) | DME | 84 - 92% |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 75 - 85% |

Note: Pd(dppf)Cl2 significantly outperforms Pd(PPh3)4 due to the bidentate dppf ligand's ability to stabilize the palladium center and facilitate reductive elimination, especially when coupling electron-rich heteroaryl boronic acids (e.g., pyrrole or thiophene)[9].

Core Experimental Workflows

The following self-validating protocols are designed to ensure high yield, regioselectivity, and purity. They rely on mechanistic causality to dictate the stoichiometry, solvent choice, and workup procedures.

Protocol 1: Regioselective N1-Boc Protection of 5-Bromoindazole

Objective: Synthesize tert-butyl 5-bromo-1H-indazole-1-carboxylate with >95% N1 selectivity.[7]

Rationale: The use of a non-polar solvent (DCM) and a nucleophilic catalyst (DMAP) drives the reaction through an highly electrophilic acylpyridinium intermediate. The steric bulk of the Boc group and the kinetic conditions heavily favor attack by the N1 nitrogen.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-bromo-1H-indazole (1.0 equivalent, e.g., 22.3 mmol) and dissolve in anhydrous dichloromethane (DCM, 0.2 M concentration).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.05 equivalents). Self-Validation: The solution should remain clear; DMAP acts as an acyl transfer agent, preventing unselective background reactions.

-

Electrophile Addition: Slowly add di-tert-butyl dicarbonate ( Boc2O , 1.1 equivalents) dissolved in a minimal amount of DCM dropwise at room temperature. Effervescence ( CO2 evolution) will be observed.

-

Monitoring: Stir the reaction mixture at ambient temperature for 12-16 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product spot will run significantly higher (less polar) than the starting material.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the aqueous layer twice with DCM. Wash the combined organic layers with brine to remove residual DMAP and salts.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-20% ethyl acetate in hexanes) to afford the title compound as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Synthesize 1-Boc-5-(hetero)aryl-1H-indazole using Pd(dppf)Cl2 .[8]

Rationale: The C-Br bond at the 5-position is activated for oxidative addition. Pd(dppf)Cl2 is selected over tetrakis(triphenylphosphine)palladium(0) because the larger bite angle of the dppf ligand accelerates the reductive elimination step, minimizing protodeboronation side reactions of the boronic acid[9]. A biphasic solvent system (DME/Water) ensures the solubility of both the organic substrates and the inorganic base.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube or a sealed pressure vial, combine tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 equivalent) and the desired aryl or heteroaryl boronic acid (1.2 to 1.5 equivalents).

-

Catalyst and Base: Add Pd(dppf)Cl2 (0.1 equivalents) and K2CO3 (2.5 equivalents).

-

Solvent Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and distilled water. Critical Step: Degas the mixture by bubbling argon or nitrogen through the solution for at least 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

-

Reaction: Seal the vial and heat the mixture to 80 °C in an oil bath or heating block for 8-12 hours.

-

Monitoring: Cool the reaction to room temperature and check via TLC or LC-MS. The disappearance of the brominated starting material indicates completion.

-

Workup: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Wash the combined organics with brine, dry over MgSO4 , and concentrate.

-

Purification: Purify the crude product by silica gel chromatography. Note: The Boc group can be subsequently removed by stirring the product in a 4M HCl/dioxane solution at room temperature to yield the free 1H-indazole derivative.[3][5]

References

- Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors Google P

- Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors PMC / NIH

- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)

- 5-substituted indazoles as kinase inhibitors Google P

- 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride Smolecule

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Semantic Scholar / Molecules

Sources

- 1. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]

- 5. Buy 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride [smolecule.com]

- 6. 4-Methoxy-1H-indazole-5-carboxylic acid [benchchem.com]

- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Predicted Biological Activity of 5-Bromo-1-(2-methylpropyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth analysis of the predicted biological activities of the novel compound, 5-Bromo-1-(2-methylpropyl)-1H-indazole. By leveraging established structure-activity relationships (SAR) of analogous indazole derivatives, this document will explore the likely pharmacological profile of this molecule. We will delve into predictive pharmacology, propose potential molecular targets, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new indazole-based entities.

Introduction: The Indazole Scaffold as a Versatile Pharmacophore

Indazole derivatives have garnered significant attention in pharmaceutical research, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to, potent anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5][6] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a unique three-dimensional architecture that can effectively interact with a variety of biological targets.[5][7] The strategic functionalization of the indazole core is a key determinant of its biological activity, with substitutions at the N1, C3, C5, and C6 positions playing crucial roles in modulating potency and selectivity.[1][8]

The subject of this guide, 5-Bromo-1-(2-methylpropyl)-1H-indazole, possesses two key substitutions that are predicted to significantly influence its biological profile: a bromine atom at the 5-position and an isobutyl group at the N1 position.

Predictive Pharmacology of 5-Bromo-1-(2-methylpropyl)-1H-indazole

While direct experimental data for 5-Bromo-1-(2-methylpropyl)-1H-indazole is not yet available, we can infer its likely biological activities by analyzing the established roles of its constituent functional groups in similar indazole-based compounds.

The Influence of 5-Bromo Substitution: A Gateway to Potent Activity

The presence of a bromine atom at the C5 position of the indazole ring is a well-established strategy in the design of potent therapeutic agents.[2] This substitution offers several advantages:

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance the binding affinity of a ligand to its protein target.

-

Modulation of Physicochemical Properties: Bromination alters the lipophilicity and electronic properties of the molecule, which can improve its pharmacokinetic profile, including cell permeability and metabolic stability.

-

A Handle for Further Optimization: The bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the fine-tuning of biological activity.[2]

Numerous studies have highlighted the importance of C5 substitution for the anticancer activity of indazole derivatives. The introduction of various substituted aromatic groups at this position via Suzuki coupling has been shown to enhance the inhibitory activity against various kinases.[9]

The N1-Isobutyl Group: Impact on Selectivity and Pharmacokinetics

N-alkylation of the indazole ring is known to influence the compound's physical properties and biological activity.[1] The 1-(2-methylpropyl) or isobutyl group at the N1 position is predicted to contribute to:

-

Increased Lipophilicity: This may enhance the compound's ability to cross cell membranes and access intracellular targets.

-

Steric Influence on Target Binding: The branched nature of the isobutyl group can influence the orientation of the indazole core within a binding pocket, potentially leading to improved selectivity for specific targets.

-

Metabolic Stability: The isobutyl group may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.

Predicted Biological Activities and Potential Molecular Targets

Based on the SAR of related indazole derivatives, 5-Bromo-1-(2-methylpropyl)-1H-indazole is predicted to exhibit one or more of the following biological activities:

Anticancer Activity

The indazole scaffold is a prominent feature in numerous FDA-approved and clinical-stage kinase inhibitors.[5][8] Many indazole derivatives function as ATP-competitive inhibitors by mimicking the adenine region of ATP and binding to the ATP-binding pocket of kinases.[2]

-

Predicted Target(s): Protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Tyrosine Threonine Kinase (TTK), Tropomyosin receptor kinase A (TrkA), and various cyclin-dependent kinases (CDKs).[7][10]

-

Rationale: The 5-bromo substitution is a common feature in potent indazole-based kinase inhibitors. The N1-isobutyl group can occupy hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.

Anti-inflammatory Activity

Indazole derivatives have been reported to possess significant anti-inflammatory properties.[4][11] This activity is often mediated through the inhibition of key inflammatory mediators.

-

Predicted Target(s): Cyclooxygenase (COX) enzymes (COX-1 and COX-2), and potentially other enzymes or receptors involved in the inflammatory cascade.

-

Rationale: The anti-inflammatory effects of some indazoles are attributed to the inhibition of prostaglandin biosynthesis via the cyclooxygenase pathway.[4]

Cannabinoid Receptor Modulation

A number of synthetic indazole derivatives have been identified as potent modulators of cannabinoid receptors (CB1 and CB2).[12]

-

Predicted Target(s): Cannabinoid receptor 1 (CB1) and/or Cannabinoid receptor 2 (CB2).

-

Rationale: The indazole-3-carboxamide scaffold, a close structural relative, is known to have a strong affinity for the CB1 receptor.[12] While the subject compound lacks the carboxamide group, the core indazole structure with its lipophilic N1-substituent may still allow for interaction with these receptors.

Proposed Experimental Workflows for Target Validation

To validate the predicted biological activities of 5-Bromo-1-(2-methylpropyl)-1H-indazole, a systematic approach combining in silico modeling with in vitro and in vivo experimental validation is recommended.

In Silico Prediction and Virtual Screening

The initial step involves computational methods to refine the predicted targets and prioritize experimental efforts.[13][14]

Experimental Protocol: In Silico Target Prediction

-

Ligand Preparation: Generate the 3D structure of 5-Bromo-1-(2-methylpropyl)-1H-indazole and perform energy minimization.

-

Target Database Screening: Utilize multiple target prediction algorithms and databases (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on ligand shape and chemical feature similarity to known active compounds.

-

Molecular Docking: Perform molecular docking studies of the compound against the top-ranked predicted targets to assess binding affinity and identify key molecular interactions.[15] This will help in prioritizing targets for in vitro validation.

In Vitro Biological Evaluation

Following in silico analysis, a series of in vitro assays should be conducted to confirm the predicted biological activities and elucidate the mechanism of action.

Table 1: Proposed In Vitro Assays for Biological Activity Screening

| Predicted Activity | Primary Assay | Secondary Assay(s) |

| Anticancer | MTT or CellTiter-Glo® Cell Viability Assay against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | Kinase inhibition assays (e.g., LanthaScreen®, ADP-Glo™), Western blot analysis for key signaling proteins, Apoptosis assays (e.g., Caspase-Glo® 3/7) |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages (ELISA) |

| Cannabinoid Receptor Modulation | Radioligand binding assays for CB1 and CB2 receptors | cAMP functional assays to determine agonist/antagonist activity |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-1-(2-methylpropyl)-1H-indazole (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Proposed Workflow

The following diagram illustrates the proposed workflow for the initial investigation of 5-Bromo-1-(2-methylpropyl)-1H-indazole.

Caption: Proposed workflow for investigating the biological activity of 5-Bromo-1-(2-methylpropyl)-1H-indazole.

Conclusion and Future Directions

5-Bromo-1-(2-methylpropyl)-1H-indazole represents a novel chemical entity with significant therapeutic potential. Based on robust structure-activity relationship data from the broader class of indazole derivatives, this compound is predicted to exhibit promising anticancer, anti-inflammatory, and/or cannabinoid receptor-modulating activities. The strategic combination of a 5-bromo substituent and an N1-isobutyl group provides a strong rationale for these predictions.

The experimental workflows detailed in this guide offer a clear and logical path for the empirical validation of these hypotheses. Successful validation of any of these predicted activities will warrant further investigation, including lead optimization, in vivo efficacy studies, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[16] The versatility of the indazole scaffold, coupled with the specific substitutions of this compound, makes 5-Bromo-1-(2-methylpropyl)-1H-indazole a compelling candidate for further drug discovery and development efforts.

References

- Benchchem. A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Accessed March 10, 2026.

- Benchchem.

- Cerecetto H, et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Accessed March 10, 2026.

- Tanitame A, et al. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Sigma-Aldrich. Accessed March 10, 2026.

- Unknown. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Accessed March 10, 2026.

- Unknown. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Accessed March 10, 2026.

- Unknown. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Accessed March 10, 2026.

- Unknown. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Accessed March 10, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Accessed March 10, 2026.

- Unknown. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. PubMed. Accessed March 10, 2026.

- Benchchem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Accessed March 10, 2026.

- Unknown.

- Unknown. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Accessed March 10, 2026.

- Unknown. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Accessed March 10, 2026.

- Cerecetto H, et al. Pharmacological properties of indazole derivatives: recent developments. PubMed. Accessed March 10, 2026.

- Unknown. The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...

- Unknown. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. PMC. Accessed March 10, 2026.

- Unknown. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Accessed March 10, 2026.

- Unknown.

- Pöchelbauer, C., et al. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction.

- Singampalli, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Accessed March 10, 2026.

- Sigma-Aldrich. 5-Bromo-1H-indazole 97. Accessed March 10, 2026.

- Unknown. Indazole – Knowledge and References. Taylor & Francis Online. Accessed March 10, 2026.

- Unknown. Structure and synthesis of indazole.

- Benchchem. In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide. Accessed March 10, 2026.

- Unknown. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. PMC. Accessed March 10, 2026.

- Unknown. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. Accessed March 10, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure | MDPI [mdpi.com]

Patent landscape for 1-(2-methylpropyl)-1H-indazole derivatives

An In-Depth Technical Guide to the Patent Landscape of 1-(2-methylpropyl)-1H-Indazole Derivatives

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3] The thermodynamic stability of the 1H-indazole tautomer makes it a preferred foundation for drug design.[3] Substitution at the N1 position, in particular, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from receptor binding affinity to metabolic stability. This guide focuses on the patent landscape surrounding derivatives featuring a 1-(2-methylpropyl), or isobutyl, substitution—a classic lipophilic group often employed to enhance cell permeability and target engagement. We will explore the key therapeutic areas, major patent holders, and the underlying synthetic strategies that define this competitive space.

Executive Summary: A Landscape of Kinase Inhibitors and Neuromodulators

The patent landscape for 1H-indazole derivatives is dominated by their application as kinase inhibitors in oncology and as modulators of central nervous system (CNS) receptors. The indazole core acts as an effective hinge-binding motif for many protein kinases, while its rigid structure is also amenable to targeting G-protein coupled receptors (GPCRs).[4][5] Key trends indicate a sustained focus on developing orally bioavailable small molecules for chronic diseases, with significant patent filings in cancer, neurodegenerative disorders, and inflammation.[1][4] While broad patents cover a vast chemical space, recent filings are increasingly focused on novel substitution patterns to improve selectivity and overcome resistance mechanisms.

Core Therapeutic Areas & Key Patents

The versatility of the N1-substituted indazole scaffold is evident in the breadth of its patented applications. Below, we dissect the most prominent therapeutic arenas.

Oncology: The Pursuit of Kinase Inhibition

Indazole derivatives have proven to be a rich source of protein kinase inhibitors, a cornerstone of modern cancer therapy.[6][7] Several FDA-approved drugs and clinical candidates feature this core structure.[6][7]

-

ERK Inhibitors: The ERK signaling pathway is a critical regulator of cell growth and is often hyperactivated in cancer. Patents like US9351965B2 disclose indazole derivatives as potent ERK inhibitors for treating various cancers.[5] The strategic placement of substituents on the indazole core is crucial for achieving selectivity for ERK1 and ERK2 kinases.

-

Multi-Kinase Inhibitors: Many indazole-based compounds exhibit activity against multiple tyrosine kinases (e.g., VEGFR, PDGFR), making them valuable as anti-angiogenic agents. Pazopanib, an approved cancer drug, exemplifies this approach, though it is a 1-methyl-indazole derivative, the principles of its design are widely applied across the patent landscape.[3]

-

Targeting Cell Cycle and Apoptosis: Recent research highlighted in patent applications and scientific literature focuses on indazole derivatives that can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[6][8] For example, studies have shown that certain derivatives can downregulate anti-apoptotic proteins like Bcl-2 and interfere with critical pathways like p53/MDM2.[8]

Table 1: Representative Oncology Patents for Indazole Derivatives

| Patent Number | Assignee(s) | Therapeutic Target/Application |

| US9351965B2 | (Not specified in snippet) | ERK inhibitors for the treatment of cancer.[5] |

| WO2019046467A1 | (Not specified in snippet) | General therapeutic indazoles, including for bacterial infections.[9] |

| US20050215595A1 | (Not specified in snippet) | Indazole derivatives for treating neurodegenerative disorders.[10] |

Neurology & CNS Disorders: Modulating Cannabinoid Receptors

The endocannabinoid system plays a vital role in regulating pain, mood, and appetite. The CB1 receptor, in particular, is a major target for therapeutic intervention.

-

CB1 Receptor Agonists: Patents such as WO2009106982A1 describe N1-substituted indazole derivatives as cannabinoid (CB1) receptor agonists.[11][12][13] These compounds are investigated for the treatment of pain and other CB1-mediated disorders.[11][12] The N1-substituent, such as the 2-methylpropyl group, is critical for modulating the compound's affinity and efficacy at the CB1 receptor.

Diagram 1: Therapeutic Applications of the Indazole Core A Graphviz diagram illustrating the major patented therapeutic areas for indazole derivatives.

Caption: A generalized synthetic route to N1-substituted indazoles.

Representative Protocol: Synthesis of 1-(2-methylpropyl)-1H-indazole

This protocol is a representative example based on general methods for N-alkylation found in the chemical literature and patent disclosures. [14] Objective: To synthesize 1-(2-methylpropyl)-1H-indazole via nucleophilic substitution.

Materials:

-

1H-Indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromo-2-methylpropane (isobutyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq). Dissolve the indazole in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium salt of indazole.

-

Alkylation: Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(2-methylpropyl)-1H-indazole.

Causality: The choice of a strong base like NaH ensures complete deprotonation of the indazole N1-proton, creating a potent nucleophile. DMF is an ideal polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the sodium cation without interfering with the nucleophile. The aqueous workup removes residual DMF and inorganic salts, while chromatographic purification separates the desired N1-alkylated product from any potential N2-isomer and other impurities.

Future Outlook & White Space

The patent landscape for 1-(2-methylpropyl)-1H-indazole derivatives and their analogs remains fertile ground for innovation. While the core areas of oncology and neurology are well-explored, several "white space" opportunities exist:

-

Targeting Drug Resistance: Developing next-generation kinase inhibitors that can overcome acquired resistance mutations is a critical unmet need. Patents focusing on novel substitution patterns on the indazole ring that disrupt resistance mechanisms will be highly valuable.

-

Allosteric Modulation: Most current patents focus on active-site inhibitors. There is significant opportunity in developing indazole-based allosteric modulators, which can offer greater selectivity and a different pharmacological profile.

-

Targeting New Disease Areas: Expanding the application of indazole derivatives into areas like autoimmune diseases, fibrosis, and rare genetic disorders represents a significant growth area.

-

Combination Therapies: Filing patents on the use of novel indazole derivatives in combination with existing standard-of-care treatments could provide a faster path to clinical application and offer synergistic therapeutic effects. [9]

Conclusion

The 1-(2-methylpropyl)-1H-indazole scaffold and its close analogs are a cornerstone of modern medicinal chemistry, with a rich and active patent landscape. The demonstrated success of this core in producing potent kinase inhibitors and CNS modulators ensures continued interest from pharmaceutical and biotechnology companies. For researchers and drug development professionals, a deep understanding of this patent space is not just a matter of avoiding infringement but is a strategic tool for identifying novel opportunities, predicting future trends, and designing the next generation of innovative therapeutics. The key to future success will lie in leveraging the scaffold's versatility to achieve greater target selectivity, overcome drug resistance, and address unmet medical needs in new therapeutic areas.

References

A consolidated list of sources cited within this guide.

- Indazole derivatives and their therapeutic applications: a p

- Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017).

- Indazole derivatives - WO2009106982A1.

- Indazole derivatives and uses thereof - P

- Indazole derivatives useful as ERK inhibitors - US9351965B2.

- Method of synthesizing 1H-indazole compounds - US8022227B2.

- Indazole derivatives - WO2009106980A2.

- Therapeutic indazoles - WO2019046467A1.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Indazole analogue - WO2011040510A1.

- Method for preparing 1H-indazole derivative - CN107805221A.

- SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1. Googleapis.com.

- Indazole derivatives and methods for using the same - US20050215595A1.

- INDAZOLE DERIVATIVES - WO/2009/106982.

- development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9351965B2 - Indazole derivatives useful as ERK inhibitors - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. b.aun.edu.eg [b.aun.edu.eg]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 9. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 10. US20050215595A1 - Indazole derivatives and methods for using the same - Google Patents [patents.google.com]

- 11. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 12. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the construction of complex molecular architectures is paramount.[1][3] This is due to its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[2][4]

The indazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][5] Specifically, functionalization at the 5-position of the indazole ring allows for the exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl substituents. The subject of this guide, 5-Bromo-1-(2-methylpropyl)-1H-indazole, is a key building block for the synthesis of such derivatives. The isobutyl group at the N1 position enhances solubility and modulates the electronic properties of the indazole core.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide detailed, field-proven protocols.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-Bromo-1-(2-methylpropyl)-1H-indazole. This step forms a Pd(II) intermediate.[1][7] The choice of phosphine ligands on the palladium catalyst is critical here, as electron-rich and sterically demanding ligands can facilitate this step.[9]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10] The choice of base and solvent is therefore a critical parameter that can significantly impact the reaction rate and yield.[8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indazole and the transferred organic group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole hinges on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligands is arguably the most critical factor. While various palladium sources can be used, pre-catalysts that are readily reduced to the active Pd(0) species are often preferred for their air stability.[11]

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is an excellent choice for the Suzuki coupling of bromoindazoles, often providing high yields in relatively short reaction times.[5][12] The dppf ligand's bite angle and electron-donating properties are well-suited for this class of substrates.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A traditional and widely used catalyst, Pd(PPh₃)₄ can be effective, although it may require higher temperatures and longer reaction times compared to more modern catalysts.[2][13]

-

Buchwald-type Ligands (e.g., SPhos): In combination with Pd(OAc)₂, these bulky, electron-rich phosphine ligands are highly active and can facilitate couplings with challenging substrates, often at low catalyst loadings.[13]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The choice of base can influence the reaction rate and may also affect the stability of the starting materials and product.

-

Potassium Carbonate (K₂CO₃): A commonly used and effective base for the Suzuki coupling of bromoindazoles, often used in an aqueous solution with an organic co-solvent.[5][12]

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can be particularly effective in microwave-assisted reactions, often leading to shorter reaction times and higher yields.[2][14]

-

Potassium Phosphate (K₃PO₄): A non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.[15]

Solvent System Considerations

The solvent system must be chosen to ensure the solubility of all reaction components and to be compatible with the chosen temperature and base.[16]

-

Polar Aprotic Solvents: Solvents like 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used, often in combination with water to dissolve the inorganic base.[5][16] This biphasic system can be highly effective.

-

Alcohols: Ethanol or isopropanol can be used, particularly in microwave-assisted protocols, and are considered greener solvent choices.[2]

Comparative Table of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related bromoindazole systems, providing a valuable starting point for optimization.

| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ (10) | K₂CO₃ (aq) | DME | 80 | 2 | High | [5][12] |

| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate-Good | [14] |

| Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | Good | [3] |

| Pd(PPh₃)₄ (7) | Cs₂CO₃ (2) | Ethanol | 100 (Microwave) | 0.5-0.7 | Good-Excellent | [2][17] |

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for the Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole.

Protocol 1: Conventional Heating with Pd(dppf)Cl₂

This protocol is a robust and reliable method for general laboratory synthesis.

Materials:

-

5-Bromo-1-(2-methylpropyl)-1H-indazole

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add 5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-(2-methylpropyl)-1H-indazole.

Protocol 2: Microwave-Assisted Synthesis with Pd(PPh₃)₄

This protocol offers a significant reduction in reaction time and is well-suited for rapid library synthesis.

Materials:

-

5-Bromo-1-(2-methylpropyl)-1H-indazole

-

Arylboronic acid (1.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Ethanol

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add 5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[17]

-

Add ethanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[17]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole is a highly efficient and versatile method for the synthesis of a diverse range of 5-aryl- and 5-heteroaryl-1H-indazoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields and purity of the desired products. The protocols provided in this guide offer robust starting points for both conventional and microwave-assisted synthesis, enabling the rapid generation of novel indazole derivatives for applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

SpringerLink. The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]

-

ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... 2012. Available from: [Link]

-

National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 2021. Available from: [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2012. Available from: [Link]

-

Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 2024. Available from: [Link]

-

MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. 2023. Available from: [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2012. Available from: [Link]

-

National Center for Biotechnology Information. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

-

ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Available from: [Link]

-

Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Available from: [Link]

-

ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. 2021. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. 2024. Available from: [Link]

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. 2015. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. 2012. Available from: [Link]

Sources

- 1. mt.com [mt.com]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Advanced Protocol: Buchwald-Hartwig Amination of 5-Bromo-1-(2-methylpropyl)-1H-indazole for Kinase Inhibitor Scaffolds

Introduction & Scientific Context